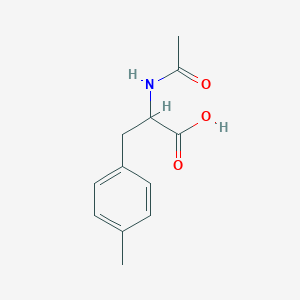![molecular formula C11H13ClN2O2 B1335352 N-[4-(acetylamino)benzyl]-2-chloroacetamide CAS No. 102677-62-3](/img/structure/B1335352.png)
N-[4-(acetylamino)benzyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(acetylamino)benzyl]-2-chloroacetamide and related compounds has been explored in various studies. For instance, the synthesis of a compound with a similar structure, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Another study reported the synthesis of N-(4-acetylphenyl)-2-chloroacetamide through a method that was described as cheaper and more efficient, although the exact details of the synthesis were not provided . These methods highlight the potential for synthesizing a variety of acetamide derivatives, including the target compound, through the manipulation of reaction conditions and starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. Single crystal X-ray diffraction studies confirmed the structure of a similar compound, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters . Another study on N-(4-acetylphenyl)-2-chloroacetamide showed that the acetylphenyl ring and the N-(C=O)-C unit of the acetamide group are almost coplanar, indicating a certain rigidity in the molecular structure . These findings suggest that the target compound may also exhibit a defined molecular geometry that could be characterized by similar methods.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives has been explored in the context of their potential biological activities. For example, the synthesis of new AB-type monomers for polybenzimidazoles involved a nucleophilic aromatic substitution (S N Ar) reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . This indicates that acetamide derivatives can participate in chemical reactions that are useful for the development of polymers and other materials. The target compound's reactivity could be inferred from these studies, suggesting that it may undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been studied to some extent. The crystal structures of compounds like N-(4-acetylphenyl)-2-chloroacetamide provide insight into their solid-state properties, including molecular packing and intermolecular interactions such as N-H...O, C-H...O, and C-H...π interactions . These interactions are crucial for understanding the compound's stability and behavior in different environments. Additionally, the Hirshfeld surface analysis and DFT calculations performed on related compounds can provide information on the electronic properties, such as HOMO-LUMO energy levels, which are relevant for understanding the compound's reactivity and potential applications .
科学的研究の応用
Advanced Oxidation Chemistry
N-[4-(acetylamino)benzyl]-2-chloroacetamide is involved in advanced oxidation processes, particularly in the degradation of paracetamol. This process leads to the formation of various degradation products, including nitrogenous and non-nitrogenous compounds, which are important in understanding the environmental impact and breakdown pathways of pharmaceuticals (Vogna et al., 2002).
Synthesis of Polybenzimidazoles
The compound is used in the synthesis of new monomers for polybenzimidazoles. These materials have applications in high-performance polymers, showcasing the compound's role in advanced material science (Begunov & Valyaeva, 2015).
Histone Acetylation Modulation
In medical research, derivatives of N-[4-(acetylamino)benzyl]-2-chloroacetamide, like CI-994, are studied for their role in histone deacetylase inhibition, which is significant in cancer therapeutics. This demonstrates the compound's potential in the development of antitumor drugs (Kraker et al., 2003).
Synthesis of α-Ketoamide Derivatives
The compound is instrumental in synthesizing α-ketoamide derivatives, which have diverse applications, including in medicinal chemistry. This underscores its role in the development of new pharmaceutical agents (El‐Faham et al., 2013).
Exploration of Antimicrobial Agents
Research on derivatives of N-[4-(acetylamino)benzyl]-2-chloroacetamide explores their potential as antimicrobial agents, contributing to the search for new treatments for bacterial and fungal infections (Gouda et al., 2010).
Anti-acetylcholinesterase Activity
The compound plays a role in synthesizing derivatives with anti-acetylcholinesterase activity, relevant in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Study of Lipophilicity and Pharmacokinetics
Research on chloroacetamides, including N-[4-(acetylamino)benzyl]-2-chloroacetamide, helps in predicting the lipophilicity and pharmacokinetics of these compounds, essential in drug development and understanding their biological activity (Vastag et al., 2018).
Metabolic Activation in Aromatic Amines
Studies of aromatic amines involving N-[4-(acetylamino)benzyl]-2-chloroacetamide contribute to understanding their metabolic activation, which is crucial in assessing their toxicological impact and carcinogenic properties (Zwirner-Baier & Neumann, 1998).
Safety And Hazards
特性
IUPAC Name |
N-[(4-acetamidophenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHYGFQEGMNRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404666 |
Source


|
| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)benzyl]-2-chloroacetamide | |
CAS RN |
102677-62-3 |
Source


|
| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)





![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)



![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
